molecular formula C11H16ClNO B7816094 1-(3-Chloro-4-methoxyphenyl)butan-1-amine

1-(3-Chloro-4-methoxyphenyl)butan-1-amine

Cat. No.: B7816094
M. Wt: 213.70 g/mol
InChI Key: WJRCHHLQVWDCNI-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-methoxyphenyl)butan-1-amine is an organic compound with the molecular formula C11H16ClNO This compound features a butan-1-amine backbone substituted with a 3-chloro-4-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-4-methoxyphenyl)butan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-chloro-4-methoxybenzaldehyde and butan-1-amine.

    Condensation Reaction: The aldehyde group of 3-chloro-4-methoxybenzaldehyde reacts with butan-1-amine under acidic or basic conditions to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the final product, this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-4-methoxyphenyl)butan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The chloro group can participate in nucleophilic substitution reactions to form a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Chloro-4-methoxyphenyl)butan-1-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to biologically active amines.

    Industry: Utilized in the production of specialty chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism by which 1-(3-Chloro-4-methoxyphenyl)butan-1-amine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s amine group can form hydrogen bonds or ionic interactions with active sites, while the aromatic ring can participate in π-π stacking or hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

  • 1-(3-Chloro-4-methoxyphenyl)ethan-1-amine
  • 1-(3-Chloro-4-methoxyphenyl)propan-1-amine
  • 1-(3-Chloro-4-methoxyphenyl)pentan-1-amine

Comparison: 1-(3-Chloro-4-methoxyphenyl)butan-1-amine is unique due to its specific chain length and substitution pattern, which can influence its reactivity and interaction with biological targets. Compared to its shorter or longer chain analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications.

Properties

IUPAC Name

1-(3-chloro-4-methoxyphenyl)butan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClNO/c1-3-4-10(13)8-5-6-11(14-2)9(12)7-8/h5-7,10H,3-4,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJRCHHLQVWDCNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=CC(=C(C=C1)OC)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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